2-oxo-2,3-dihydro-1,3-benzothiazole-7-carbonitrile
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Overview
Description
2-oxo-2,3-dihydro-1,3-benzothiazole-7-carbonitrile is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-oxo-2,3-dihydro-1,3-benzothiazole-7-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminothiophenol with cyanoacetic acid derivatives, followed by cyclization in the presence of a dehydrating agent . The reaction conditions often require heating and the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-oxo-2,3-dihydro-1,3-benzothiazole-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms or other functional groups onto the benzene ring .
Scientific Research Applications
2-oxo-2,3-dihydro-1,3-benzothiazole-7-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new pharmaceuticals.
Industry: The compound can be used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-oxo-2,3-dihydro-1,3-benzothiazole-7-carbonitrile involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to antimicrobial effects. Additionally, it may interact with DNA or other cellular components, disrupting normal cellular processes and leading to cell death .
Comparison with Similar Compounds
- 2-oxo-2,3-dihydro-1,3-benzothiazole-5-carbonitrile
- 2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride
- Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl
Comparison: Compared to similar compounds, 2-oxo-2,3-dihydro-1,3-benzothiazole-7-carbonitrile is unique due to its specific substitution pattern on the benzothiazole ring. This substitution pattern can influence its chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
1785512-04-0 |
---|---|
Molecular Formula |
C8H4N2OS |
Molecular Weight |
176.2 |
Purity |
95 |
Origin of Product |
United States |
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